molecular formula C25H26N2O4S B2551079 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 946259-01-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Katalognummer B2551079
CAS-Nummer: 946259-01-4
Molekulargewicht: 450.55
InChI-Schlüssel: KCJWPSZMFLCZMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves multiple steps, starting with the formation of key intermediates. In one study, the synthesis began with 4-methoxyphenethylamine reacting with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This intermediate was then treated with various alkyl/aralkyl halides to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Another approach reported the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate, which was further reacted with benzylmagnesium chloride to yield a high enantiomeric purity benzyl 2-methoxy-1-naphthyl sulfoxide. This intermediate was then added to a 6,7-dimethoxy-3,4-dihydroisoquinoline N-oxide to give a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative with high diastereoselectivity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. Elemental analysis data corroborated the spectral data, confirming the structures of the molecules . In another study, the stereochemistry of a tetrahydroisoquinoline derivative was determined by single-crystal X-ray structure determination, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

The synthesized sulfonamides were subjected to enzyme inhibitory kinetics to evaluate their potential as therapeutic agents. For instance, one of the derivatives showed significant acetylcholinesterase inhibitory activity, which was analyzed using Lineweaver-Burk plots, demonstrating competitive inhibition and the formation of an irreversible enzyme-inhibitor complex . In the context of antimycobacterial activity, novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and screened against Mycobacterium tuberculosis, with some compounds exhibiting high activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural characteristics and the presence of functional groups. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, and the kinetic mechanism was analyzed to determine the inhibition constants and the nature of enzyme inhibition . The antimycobacterial assay results provided insights into the structure-activity relationship (SAR), revealing that certain moieties contribute to the potency of the compounds .

Relevant Case Studies

In the case of Alzheimer's disease, the synthesized sulfonamides were evaluated for their inhibitory effects on acetylcholinesterase, with one compound showing activity comparable to Neostigmine methylsulfate, a known therapeutic agent. The docking studies of these ligands against acetylcholinesterase were carried out to compare binding affinities with IC50 values . For tuberculosis, the SAR analysis and docking studies inside the active site of M. tuberculosis enoyl reductase InhA emphasized the results, showing that certain compounds had orientations similar to known inhibitors .

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

Compounds inspired by antituberculosis pro-drugs, including those with benzenesulfonamide moiety, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For instance, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed significant antimycobacterial activity, highlighting the potential of these derivatives in tuberculosis treatment research (Ghorab et al., 2017).

Anticancer Agents

Tetrahydroisoquinoline derivatives are being studied for their potential as anticancer agents. Research indicates that these compounds, due to their structural properties, can exhibit potent cytotoxicity against various cancer cell lines, suggesting their utility in developing new cancer treatments (Redda et al., 2010).

Diuretic and Antihypertensive Agents

Quinazoline derivatives have shown promising results as diuretic and antihypertensive agents. The synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives has led to compounds with significant activity, providing a basis for further research into cardiovascular disease treatments (Rahman et al., 2014).

Neuroprotective Properties

Derivatives of tetrahydroisoquinoline have been explored for their neuroprotective properties, potentially offering new avenues for the treatment of neurodegenerative diseases such as Parkinson's disease. The structural moiety of tetrahydroisoquinoline is found in biologically active molecules that display a range of biological properties, including antitumor and antimicrobial activities, and in this context, neuroprotection is a significant area of interest (Redda et al., 2010).

Enzyme Inhibition for Alzheimer’s Disease

Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities, specifically targeting acetylcholinesterase, an enzyme related to Alzheimer’s disease. This research suggests potential therapeutic applications of these compounds in treating neurological disorders (Abbasi et al., 2018).

Eigenschaften

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17-14-22(15-18(2)24(17)31-3)32(29,30)26-21-11-12-23-20(16-21)10-7-13-27(23)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-12,14-16,26H,7,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJWPSZMFLCZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.